

BAY-8002: A Comparative Guide to Cross-Species Reactivity in Cancer Cell Lines

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Compound of Interest

Compound Name: BAY-8002

Cat. No.: B15612208

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This guide provides a comprehensive comparison of the cross-species reactivity of **BAY-8002**, a potent Monocarboxylate Transporter 1 (MCT1) inhibitor, in human, mouse, and rat cell lines. Its performance is compared with other notable MCT1 inhibitors, AZD3965 and AR-C155858, supported by experimental data to inform preclinical research and development.

Introduction to BAY-8002 and MCT1 Inhibition

BAY-8002 is a selective and orally active inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein in cancer cell metabolism.^[1] MCT1 facilitates the transport of lactate and other monocarboxylates across the cell membrane, playing a crucial role in maintaining cellular pH and providing metabolic fuel for cancer cells. By inhibiting MCT1, **BAY-8002** disrupts these processes, leading to intracellular lactate accumulation, acidification, and ultimately, the inhibition of cancer cell growth. This makes MCT1 an attractive target for cancer therapy. **BAY-8002** also demonstrates inhibitory activity against MCT2 but not MCT4.

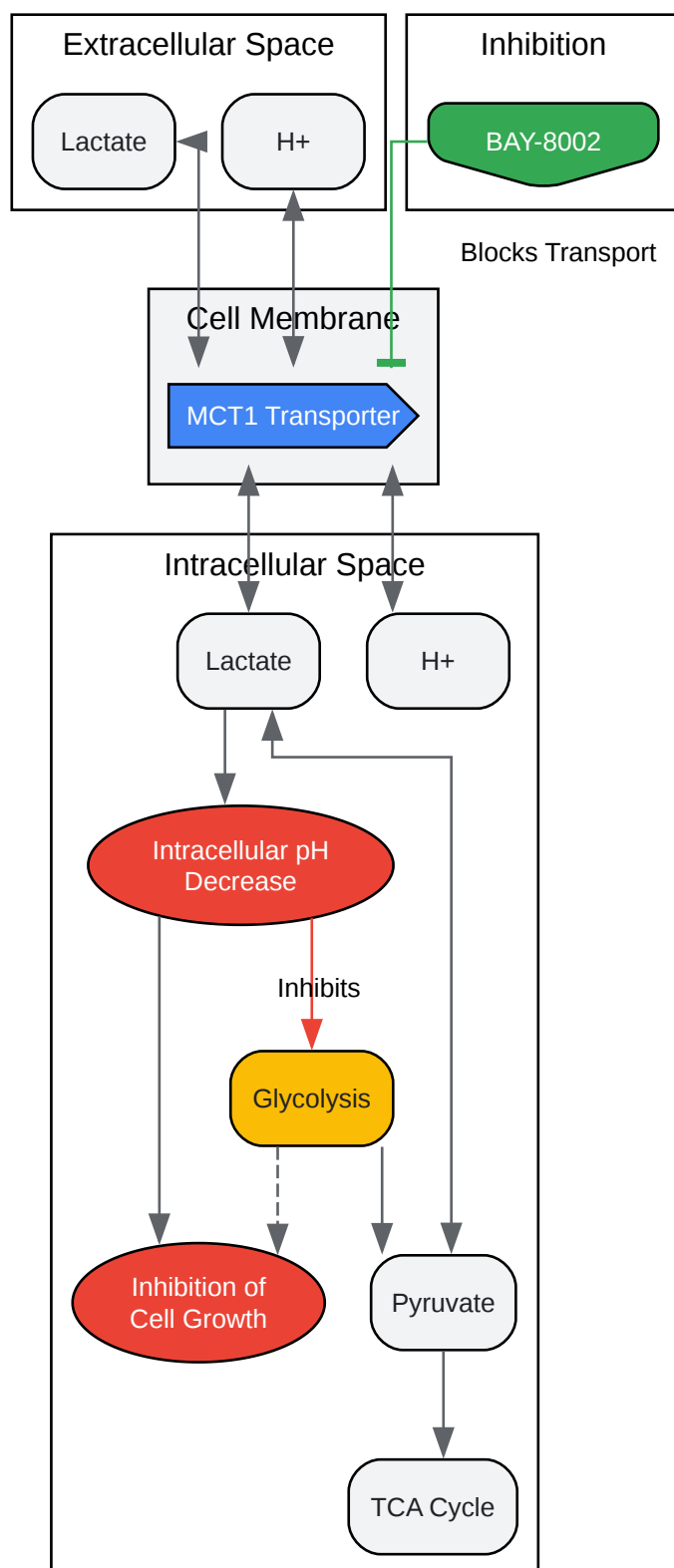
Comparative Analysis of MCT1 Inhibitors

The following table summarizes the in vitro potency of **BAY-8002** and two alternative MCT1 inhibitors, AZD3965 and AR-C155858, across human, mouse, and rat cell lines. This data, derived from lactate uptake and other functional assays, highlights the cross-species reactivity of these compounds.

Compound	Target(s)	Species	Cell Line	Assay Type	Potency (IC50/Ki)	Reference
BAY-8002	MCT1, MCT2	Human	DLD-1	[¹⁴ C]-Lactate Uptake	IC50: ~8 nM	[2]
Mouse	4T1	[¹⁴ C]-Lactate Uptake	IC50: ~12 nM	[2]		
Rat	C6	[¹⁴ C]-L-Lactate Uptake	IC50: ~3 nM	[2]		
AZD3965	MCT1, MCT2	Human	Raji	Lactate Efflux	IC50: 5.12 nM	[3]
Mouse	4T1	Cell Growth	IC50: 22.2 nM	[4]		
Rat	INS-1 (expressing human MCT1)	Lactate Uptake (BCECF)	-	[3]		
AR-C155858	MCT1, MCT2	Human	-	-	Ki: ~2.3 nM	[5][6][7][8]
Mouse	4T1	L-Lactate Uptake	IC50: 25.0 nM	[9]		
Rat	Erythrocytes	Lactate Transport	Ki: 2.3 nM	[5][9]		

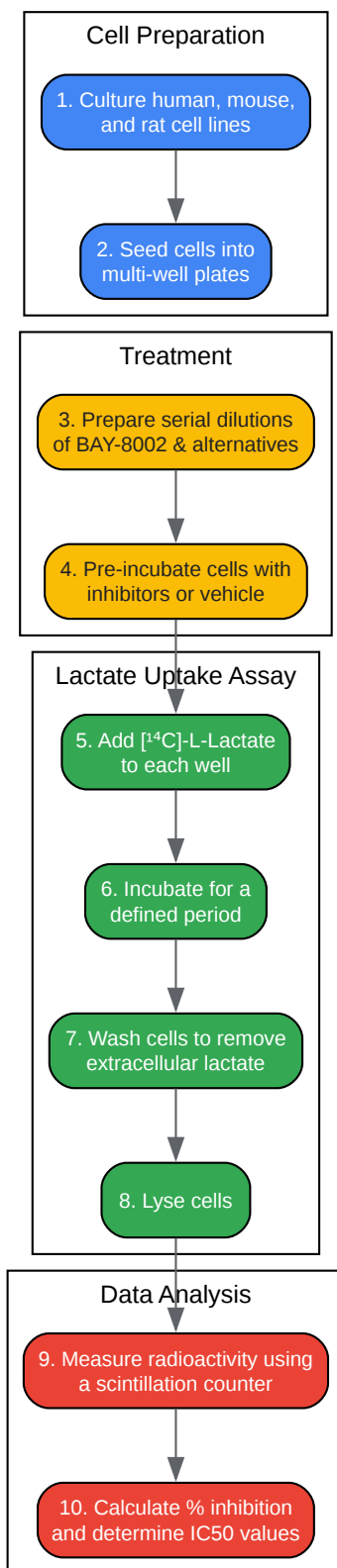
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.



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Caption: Signaling pathway of MCT1-mediated lactate transport and its inhibition by **BAY-8002**.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
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